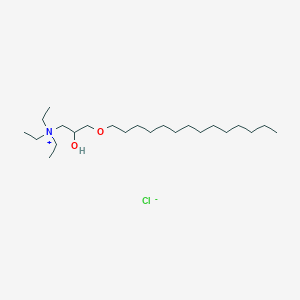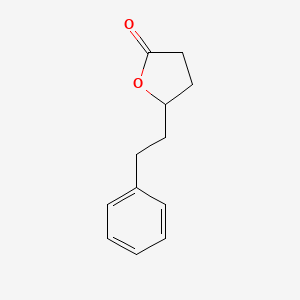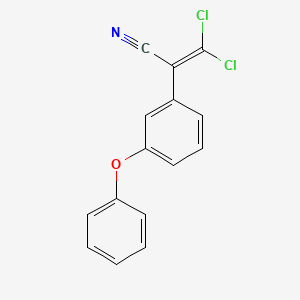
Benzeneacetonitrile, alpha-(dichloromethylene)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-(dichloromethylene)-3-phenoxybenzeneacetonitrile , has the chemical formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is an aromatic compound with an α-phenyl group attached to an acetonitrile functional group. The IUPAC name for this compound is (α-phenylbenzyl) cyanide .
準備方法
There are several synthetic routes to produce benzeneacetonitrile:
Friedel-Crafts Acylation: Benzene reacts with chloroacetonitrile in the presence of Lewis acid catalysts (such as aluminum chloride) to yield benzeneacetonitrile.
Cyanation of Phenylacetic Acid Derivatives: Phenylacetic acid derivatives can be cyanated using reagents like sodium cyanide or copper(I) cyanide.
Industrial Production: Benzeneacetonitrile is industrially synthesized through the above methods, with optimization for yield and efficiency.
化学反応の分析
Benzeneacetonitrile undergoes various reactions:
Hydrolysis: Treatment with aqueous acid or base results in hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.
Reduction: Catalytic hydrogenation converts the nitrile group to the corresponding primary amine.
Substitution Reactions: Benzeneacetonitrile can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its aromatic ring.
Major products include the corresponding carboxylic acid, amide, or substituted derivatives.
科学的研究の応用
Benzeneacetonitrile finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated as a potential bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Employed in the production of specialty chemicals.
作用機序
The exact mechanism by which benzeneacetonitrile exerts its effects depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes relevant to its biological activity.
類似化合物との比較
While benzeneacetonitrile is unique due to its specific substituents, similar compounds include other acetonitriles, such as benzyl cyanide (C₇H₅CH₂CN) and α-oxobenzeneacetonitrile (C₈H₅NO). These compounds share structural similarities but differ in functional groups and reactivity .
特性
CAS番号 |
110457-97-1 |
|---|---|
分子式 |
C15H9Cl2NO |
分子量 |
290.1 g/mol |
IUPAC名 |
3,3-dichloro-2-(3-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2NO/c16-15(17)14(10-18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H |
InChIキー |
QUSOURBRLINNNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=C(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


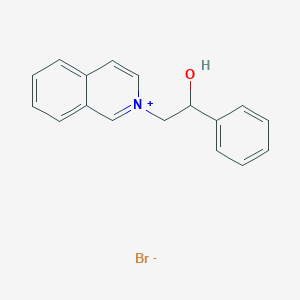
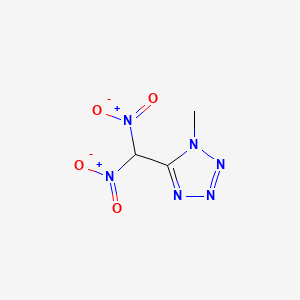
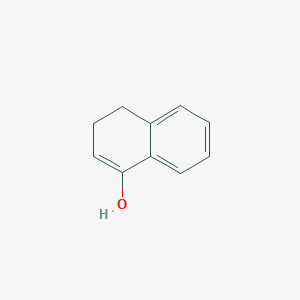
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
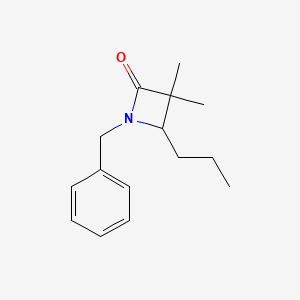
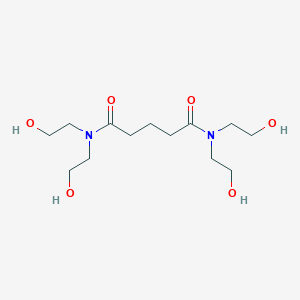
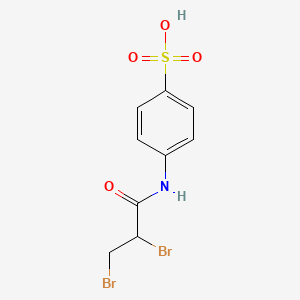
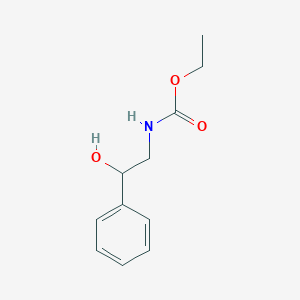
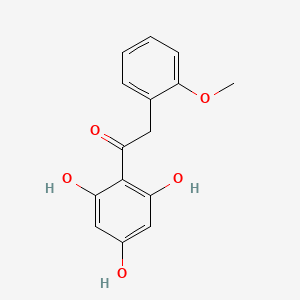
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)

![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
